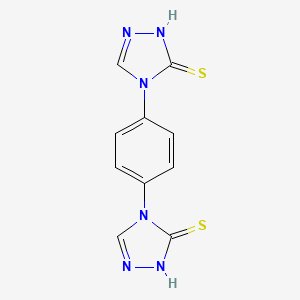
4,4'-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is a heterocyclic compound that features a 1,4-phenylene linkage between two 1,2,4-triazole-3-thione rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) involves its interaction with biological targets, such as enzymes or receptors. The compound’s triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparación Con Compuestos Similares
- **1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- **Thiophene-Linked 1,2,4-Triazoles
- **2,2`-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones
Uniqueness: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
642462-50-8 |
|---|---|
Fórmula molecular |
C10H8N6S2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-[4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8N6S2/c17-9-13-11-5-15(9)7-1-2-8(4-3-7)16-6-12-14-10(16)18/h1-6H,(H,13,17)(H,14,18) |
Clave InChI |
GUCNSVCHZOEJQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NNC2=S)N3C=NNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
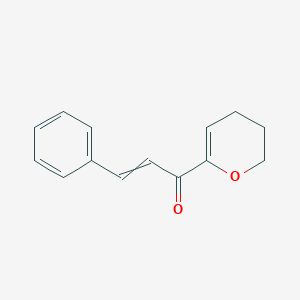
![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
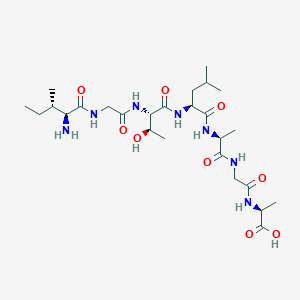

![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
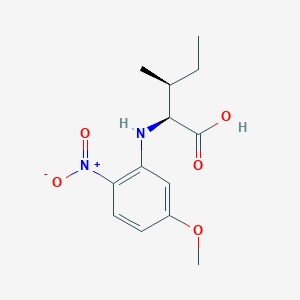

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
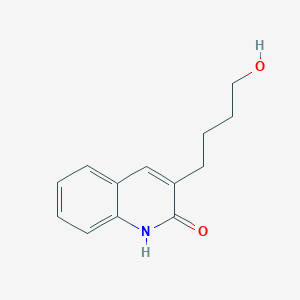
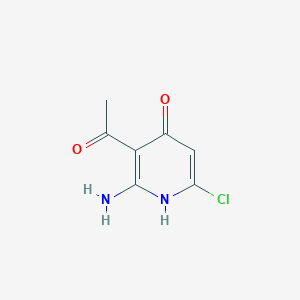
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
